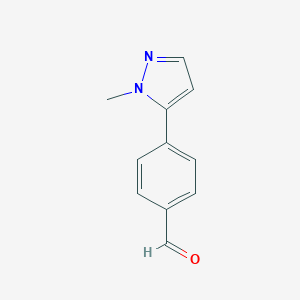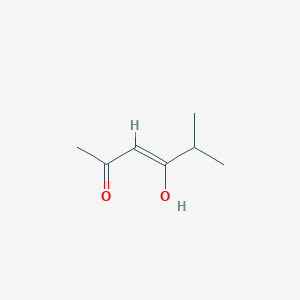![molecular formula C7H7NO2 B064955 2,3-Dihydrofuro[3,2-c]pyridine 5-oxide CAS No. 193605-33-3](/img/structure/B64955.png)
2,3-Dihydrofuro[3,2-c]pyridine 5-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydrofuro[3,2-c]pyridine 5-oxide, also known as DHFPO, is a heterocyclic compound with a unique structure that has gained significant attention in the field of medicinal chemistry. DHFPO has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Wirkmechanismus
The mechanism of action of 2,3-Dihydrofuro[3,2-c]pyridine 5-oxide is not fully understood. However, studies have suggested that it may act through multiple pathways, including the inhibition of NF-kB signaling, the suppression of COX-2 expression, and the induction of apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
2,3-Dihydrofuro[3,2-c]pyridine 5-oxide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which can reduce inflammation in the body. 2,3-Dihydrofuro[3,2-c]pyridine 5-oxide has also been found to induce apoptosis in cancer cells, which can lead to the death of cancer cells. In addition, 2,3-Dihydrofuro[3,2-c]pyridine 5-oxide has been found to inhibit the replication of viruses, which can prevent the spread of viral infections.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,3-Dihydrofuro[3,2-c]pyridine 5-oxide in lab experiments is that it exhibits a wide range of biological activities, which makes it a versatile compound for studying various diseases and conditions. However, one limitation of using 2,3-Dihydrofuro[3,2-c]pyridine 5-oxide is that it can be difficult to synthesize in large quantities, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2,3-Dihydrofuro[3,2-c]pyridine 5-oxide. One area of research is to investigate its potential use as a therapeutic agent for inflammatory diseases such as arthritis and inflammatory bowel disease. Another area of research is to explore its potential use as a chemotherapeutic agent for cancer. Additionally, future research could focus on developing more efficient synthesis methods for 2,3-Dihydrofuro[3,2-c]pyridine 5-oxide, which could increase its availability for use in laboratory experiments.
Conclusion
In conclusion, 2,3-Dihydrofuro[3,2-c]pyridine 5-oxide is a heterocyclic compound with a unique structure that has gained significant attention in the field of medicinal chemistry. It exhibits a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. Although its mechanism of action is not fully understood, 2,3-Dihydrofuro[3,2-c]pyridine 5-oxide has been extensively studied for its potential therapeutic applications. Further research is needed to fully understand its potential uses and to develop more efficient synthesis methods.
Synthesemethoden
2,3-Dihydrofuro[3,2-c]pyridine 5-oxide can be synthesized through a variety of methods, including the reaction of 2,3-dihydropyridine with oxygen in the presence of a catalyst, or the oxidation of 2,3-dihydropyridine with hydrogen peroxide. The most common method for synthesizing 2,3-Dihydrofuro[3,2-c]pyridine 5-oxide is through the oxidation of 2,3-dihydropyridine with m-chloroperbenzoic acid (m-CPBA) in the presence of acetic acid.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydrofuro[3,2-c]pyridine 5-oxide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. 2,3-Dihydrofuro[3,2-c]pyridine 5-oxide has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. In addition, 2,3-Dihydrofuro[3,2-c]pyridine 5-oxide has been found to inhibit the replication of viruses such as HIV and HCV.
Eigenschaften
CAS-Nummer |
193605-33-3 |
|---|---|
Produktname |
2,3-Dihydrofuro[3,2-c]pyridine 5-oxide |
Molekularformel |
C7H7NO2 |
Molekulargewicht |
137.14 g/mol |
IUPAC-Name |
5-oxido-2,3-dihydrofuro[3,2-c]pyridin-5-ium |
InChI |
InChI=1S/C7H7NO2/c9-8-3-1-7-6(5-8)2-4-10-7/h1,3,5H,2,4H2 |
InChI-Schlüssel |
WDJWCAGQZHIELU-UHFFFAOYSA-N |
SMILES |
C1COC2=C1C=[N+](C=C2)[O-] |
Kanonische SMILES |
C1COC2=C1C=[N+](C=C2)[O-] |
Synonyme |
Furo[3,2-c]pyridine,2,3-dihydro-,5-oxide(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



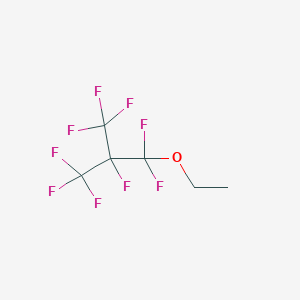
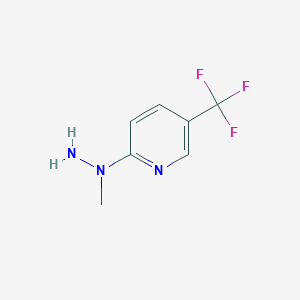
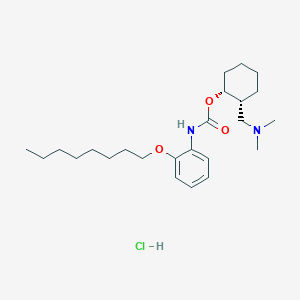
![[[(2R,3S,5R)-5-(2,4-Dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B64884.png)
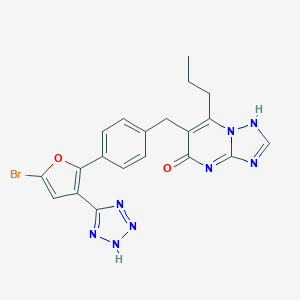
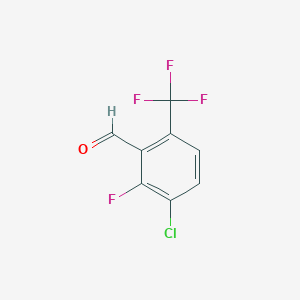
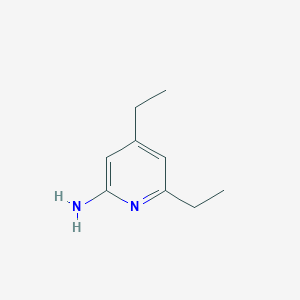
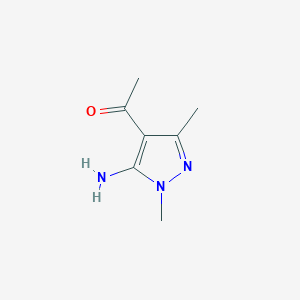
![1-[2-(2,2,2-Trifluoroethoxy)phenyl]piperazine](/img/structure/B64893.png)
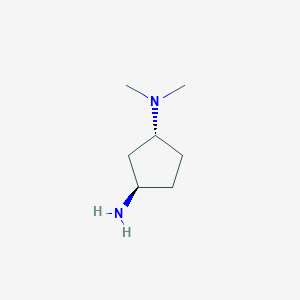
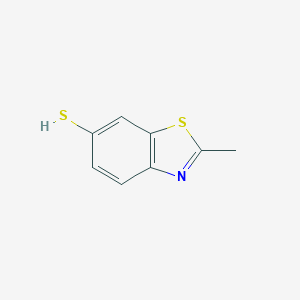
![5,6-Dimethylisoxazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B64896.png)
